molecular formula C21H15Cl2N3O2S B2466148 Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate CAS No. 744230-47-5

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate

Cat. No.: B2466148
CAS No.: 744230-47-5
M. Wt: 444.33
InChI Key: GPHSPWPLLZIYBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate (CAS: 744230-47-5) is a thiophene-based heterocyclic compound with a molecular formula of C21H15Cl2N3O2S and a molecular weight of 444.3 g/mol . The structure features a 4-chlorophenyl group at the 4-position of the thiophene ring and a 3-chloroquinoxaline moiety linked via an amino group at the 2-position. This compound is synthesized through cyclization reactions involving halogenated reagents (e.g., chloroacetone) and thiocarbamoyl precursors .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)17-14(12-7-9-13(22)10-8-12)11-29-20(17)26-19-18(23)24-15-5-3-4-6-16(15)25-19/h3-11H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSPWPLLZIYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H15ClN2O2S
  • Molecular Weight : 364.84 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiophene derivatives can inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to cell differentiation and apoptosis, similar to other derivatives that target transcription factors like Oct3/4 .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be attributed to the presence of the chlorophenyl and quinoxaline moieties.

Efficacy in Cell-Based Assays

Several studies have evaluated the biological activity of related compounds in cell-based assays:

  • Oct3/4 Induction : A study highlighted that derivatives with similar structures can significantly enhance Oct3/4 expression in embryonic stem cells, suggesting a role in stem cell pluripotency maintenance .
  • Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that certain thiophene derivatives exhibit selective toxicity against cancer cell lines, indicating their potential as anticancer agents.

Antimicrobial Studies

Research into the antimicrobial efficacy of related compounds shows promising results:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 4-(4-chlorophenyl)-2-(quinoxaline)E. coli50 µg/mL
Ethyl 4-(4-chlorophenyl)-2-(thiazole)S. aureus30 µg/mL

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial activity.

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of this compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of a similar compound against multi-drug resistant strains of bacteria, revealing significant inhibition at low concentrations, thus highlighting its potential as a therapeutic agent against resistant infections.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural elements exhibit antiviral properties. For instance, derivatives of this compound have demonstrated significant activity against various viral strains, with low effective concentration (EC50) values suggesting potent inhibition of viral replication.

Antitumor Activity

Compounds containing quinoline and thiophene scaffolds have shown cytotoxic effects on cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key oncogenes and tumor suppressor genes .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its potential therapeutic effects.

Data Tables

The following table summarizes key biological activities associated with Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate:

Activity TypeEffectReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Antiviral Efficacy

A study investigated the compound's ability to inhibit the replication of a specific RNA virus. The results indicated an IC50 value significantly lower than standard antiviral agents, suggesting a promising avenue for further development.

Cytotoxicity Against Cancer Cells

In experiments conducted on human cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability. Mechanisms involving apoptosis were confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoxaline core and chlorinated aromatic rings provide sites for nucleophilic substitution. Key examples include:

Reaction Type Reagents/Conditions Outcome Yield Source
BrominationN-Bromosuccinimide (NBS), p-TsOHSubstitution of hydrogen with bromine at activated positions74–76%
Thiosemicarbazide couplingThiosemicarbazide, acetic acid, refluxFormation of thiosemicarbazone derivatives via amine group substitution70–75%

These reactions typically occur under acidic or catalytic conditions, leveraging the electron-deficient nature of the quinoxaline ring .

Cyclization and Condensation Reactions

The compound participates in cyclization to form fused heterocyclic systems, a critical pathway for generating bioactive derivatives:

Example : Reaction with bis(α-bromoketones) in ethanol under reflux with triethylamine (TEA) yields bis-thiazole derivatives .

  • Mechanism :

    • Nucleophilic attack by thiosemicarbazone on α-bromoketone.

    • Sequential cyclization to form thiazole rings.

    • Final product isolation via recrystallization (ethanol/DMF).

Starting Material Product Conditions Yield
Bis(α-bromoketone) + ThiosemicarbazoneBis-thiazole linked to quinoxalineEthanol, TEA, reflux74–79%

This method demonstrates scalability and reproducibility for synthesizing hybrid heterocycles .

Coupling Reactions

The amino and ester groups enable cross-coupling reactions, particularly useful in medicinal chemistry:

Suzuki-Miyaura Coupling :

  • Reagents : Palladium catalysts, aryl boronic acids.

  • Application : Functionalization of the chlorophenyl group to introduce diverse aryl substituents.

Buchwald-Hartwig Amination :

  • Reagents : Palladium catalysts, primary/secondary amines.

  • Outcome : Replacement of chloride with amine groups on the quinoxaline ring.

Hydrolysis and Ester Modification

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

Condition Reagent Product Application
BasicNaOH, aqueous ethanolCarboxylic acid derivativeIntermediate for further functionalization
AcidicH₂SO₄, refluxPartial hydrolysis to hemiestersTailoring solubility properties

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent binding (e.g., hydrogen bonding, π-π stacking) to enzymes or receptors. These interactions modulate pathways such as:

  • Kinase inhibition (via quinoxaline-ATP binding pocket interactions).

  • Antimicrobial activity (disruption of bacterial cell wall synthesis).

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions via ester hydrolysis or quinoxaline ring opening.

  • Thermal Stability : Stable up to 150°C; decomposes above this threshold with release of chlorinated byproducts.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate (744230-47-5) 4-Cl-phenyl, 3-Cl-quinoxaline C21H15Cl2N3O2S 444.3 Reference compound
Ethyl 4-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetylamino]thiophene-3-carboxylate (374099-77-1) 4-Cl-phenyl, 4-methoxyphenoxy-acetyl C23H19ClN2O5S 478.9 Methoxy group replaces Cl-quinoxaline; increased electron density
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (671198-85-9) 4-Cl-phenyl, 4-methylquinoline-sulfanyl C25H21ClN2O3S2 497.0 Sulfanyl and quinoline groups enhance lipophilicity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (547706-71-8) 4-Cl-phenyl, cyanoacetyl C16H13ClN2O3S 348.8 Cyano group introduces strong electron-withdrawing effects
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (65234-09-5) 4-Cl-phenyl, amino C13H12ClNO2S 281.8 Simplified structure lacking quinoxaline; reduced complexity

Medicinal Chemistry

  • Reference Compound: Demonstrated inhibitory activity against protein kinases, attributed to the chloroquinoxaline moiety’s ability to intercalate or bind ATP pockets .
  • Quinoline-Sulfanyl Analog: Tested for antimicrobial activity, with the sulfanyl group enhancing interaction with bacterial enzymes .
  • Cyanoacetyl Derivative: Explored as a pro-drug due to its reactive cyano group, enabling targeted release in acidic environments .

Q & A

Q. What are the standard synthesis protocols for ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of a thiophene precursor (e.g., ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) with a chloroquinoxaline derivative. A common method includes refluxing the amine-containing thiophene intermediate with 3-chloroquinoxaline-2-carbonyl chloride in anhydrous chloroform, followed by purification via recrystallization (e.g., ethanol or dichloromethane). Yields exceeding 90% have been reported under optimized conditions . Characterization is performed using 1^1H NMR, elemental analysis, and mass spectrometry to confirm structure and purity .

Q. How is the compound characterized structurally in academic research?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., aromatic protons at δ 7.20–7.32 ppm for chlorophenyl groups) .
  • Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within 0.3% of theoretical values) .
  • X-ray crystallography : SHELXL software refines crystal structures, revealing bond angles, dihedrals, and packing interactions .

Q. What in vitro assays are used for initial biological screening?

The compound is screened against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using disk diffusion or microdilution assays to determine MIC (Minimum Inhibitory Concentration). For anticancer activity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction. Solubility in DMSO and dosing protocols (e.g., 10–100 µM range) are critical for reproducibility .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts?

  • Catalyst selection : Triethylamine or DMAP enhances acylation efficiency in coupling reactions .
  • Solvent optimization : Anhydrous solvents (e.g., chloroform, DMF) minimize hydrolysis of reactive intermediates .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomers; recrystallization in ethanol improves crystallinity .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer results often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Structural analogs : Compare substituent effects (e.g., replacing 4-chlorophenyl with cyclohexylphenyl reduces activity by 40% in MIC assays) .
  • Metabolic stability : Assess hepatic microsome degradation to differentiate intrinsic vs. metabolism-dependent activity .

Q. How is the compound evaluated for material science applications (e.g., organic electronics)?

  • OFET fabrication : Spin-coating the compound onto SiO2_2/Si substrates forms thin films. Electrical properties (charge carrier mobility, on/off ratio) are measured using a Keithley source meter under inert conditions. Reported mobilities range from 0.01–0.1 cm2^2V1^{-1}s1^{-1}, influenced by film morphology .
  • Optoelectronic profiling : UV-Vis spectroscopy (λmax_{\text{max}} ~350 nm) and cyclic voltammetry determine bandgap (e.g., 2.8–3.2 eV) and HOMO/LUMO levels .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : AutoDock Vina models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). The chloroquinoxaline moiety shows strong binding to ATPase domains (ΔG ≈ -9.2 kcal/mol) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps, highlighting nucleophilic regions (e.g., amino groups) for derivatization .

Methodological Considerations

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent screening : Use 96-well microbatch plates with PEG/ionic liquid matrices to identify optimal conditions (e.g., 30% PEG 4000 in 0.1 M sodium citrate pH 5.5) .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-cooling in liquid nitrogen .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals; R-factors <5% indicate high-quality data .

Q. What solvent systems are recommended for HPLC purity analysis?

  • Reverse-phase HPLC : C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min flow rate. Retention times ~8–10 minutes with >98% purity .
  • Chiral separation : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution if asymmetric centers are present .

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